Brasilinolide a
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Overview
Description
The compound “Brasilinolide a” is a highly complex organic molecule. It features multiple chiral centers, hydroxyl groups, and a unique tricyclic structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the ketone or other carbonyl groups.
Substitution: Substitution reactions might occur at various positions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a reagent in stereoselective synthesis.
Biology
Its multiple hydroxyl groups and complex structure might make it a candidate for studying enzyme interactions or as a potential inhibitor.
Medicine
If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. It might interact with enzymes, receptors, or other molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Brasilinolide a
- Other tricyclic compounds with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, functional groups, and potential biological activity, which might differentiate it from other similar molecules.
Properties
Molecular Formula |
C57H98O24 |
---|---|
Molecular Weight |
1167.4 g/mol |
IUPAC Name |
3-[[(1R,3R,5R,9S,10S,12S,13R,14R,17E,20S,22R,24S,27R,28R,30S,31R,32S)-14-[(2S,3S,4R,5R,6R,7S)-3,5-dihydroxy-7-[(2R,4S,5R,6S)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H98O24/c1-9-10-16-46(67)78-44-25-49(76-34(8)52(44)72)75-33(7)29(3)50(70)30(4)51(71)31(5)53-32(6)54-55(80-54)41(62)15-12-14-39(77-48(69)26-45(65)66)22-38(61)23-40-24-42(63)56(73)57(74,81-40)27-43(64)28(2)18-19-36(59)21-37(60)20-35(58)13-11-17-47(68)79-53/h11,17,28-44,49-56,58-64,70-74H,9-10,12-16,18-27H2,1-8H3,(H,65,66)/b17-11+/t28-,29+,30-,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41+,42+,43-,44+,49-,50+,51+,52-,53-,54+,55+,56-,57+/m1/s1 |
InChI Key |
MVSIZSYJQDRVAV-XMTLADTRSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@H]1C[C@@H](O[C@H]([C@H]1O)C)O[C@@H](C)[C@H](C)[C@@H]([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H]([C@H]3[C@@H](O3)[C@H](CCC[C@H](C[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@](O4)(C[C@H]([C@@H](CC[C@@H](C[C@H](C[C@H](C/C=C/C(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |
Canonical SMILES |
CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(CC4CC(C(C(O4)(CC(C(CCC(CC(CC(CC=CC(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |
Synonyms |
asilinolide A brasilinolide-A |
Origin of Product |
United States |
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